

2,3-Dichloro-6-fluorobenzoic Acid: A Review of Available Data

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Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzoic acid

Cat. No.: B1350897

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the currently available scientific and technical information for **2,3-Dichloro-6-fluorobenzoic acid**. Despite its availability from commercial suppliers, a thorough literature search reveals a notable scarcity of detailed experimental data and published research for this specific isomer. This document summarizes the existing information and provides context based on related compounds where applicable.

Chemical Identity and Properties

2,3-Dichloro-6-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 6, and a carboxylic acid group at position 1.

Table 1: Chemical Identifiers for **2,3-Dichloro-6-fluorobenzoic acid**

Identifier	Value
CAS Number	32890-91-8[1][2][3]
Molecular Formula	C ₇ H ₃ Cl ₂ FO ₂ [1][2][3]
Molecular Weight	209.00 g/mol [1][2][3]
PubChem CID	3864553[4]

A comprehensive search of scientific databases and literature did not yield experimentally determined physical properties such as melting point, boiling point, or solubility for **2,3-Dichloro-6-fluorobenzoic acid**. Spectroscopic data (NMR, IR, Mass Spectrometry) are also not readily available in the public domain.

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **2,3-Dichloro-6-fluorobenzoic acid** are not currently available in the scientific literature. While numerous patents and research articles describe the synthesis of other dichlorofluorobenzoic acid isomers, a specific and validated procedure for the 2,3-dichloro-6-fluoro isomer is absent.

Based on general organic chemistry principles and the synthesis of related compounds, a potential synthetic route could involve the oxidation of a corresponding toluene derivative or the carboxylation of a suitable Grignard or organolithium reagent. However, without experimental validation, this remains speculative.

The reactivity of **2,3-Dichloro-6-fluorobenzoic acid** is expected to be characteristic of aromatic carboxylic acids. The carboxylic acid group can undergo esterification, amidation, and reduction. The halogen substituents on the aromatic ring will influence its electronic properties and may participate in nucleophilic aromatic substitution reactions under specific conditions.

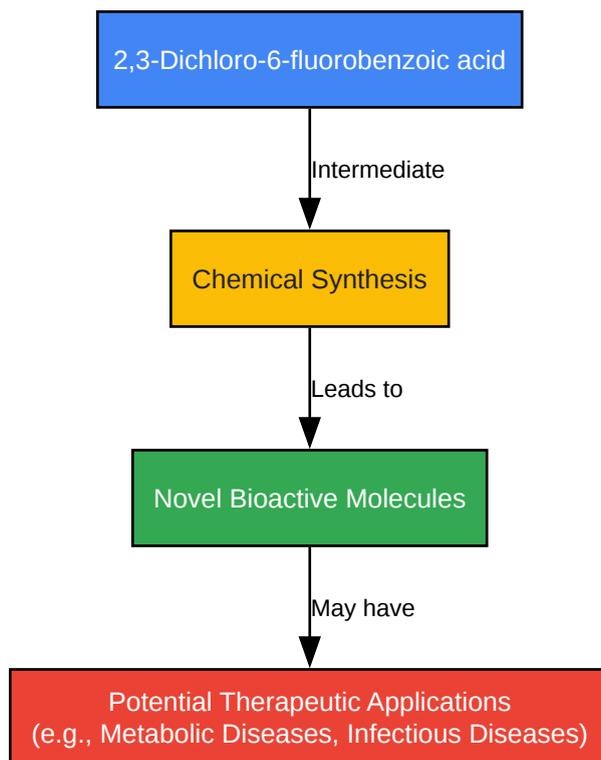
Potential Applications in Research and Drug Development

While there is no specific biological activity reported for **2,3-Dichloro-6-fluorobenzoic acid**, its structural motifs are present in molecules with known pharmacological properties. Halogenated benzoic acids are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.

For instance, related compounds like 2-chloro-6-fluoro-3-methylbenzoic acid have been used as intermediates in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of obesity.[5] Other dichlorofluorobenzoic acid isomers are precursors for antibacterial agents. Given these precedents, it is plausible that **2,3-Dichloro-6-fluorobenzoic acid** could serve as a building block for the synthesis of novel bioactive molecules.

Logical Relationship: Potential as a Pharmaceutical Intermediate

Potential Role of 2,3-Dichloro-6-fluorobenzoic acid



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Caption: Logical flow from the subject compound to potential therapeutic applications.

Conclusion and Future Directions

2,3-Dichloro-6-fluorobenzoic acid is a commercially available chemical entity for which there is a significant lack of published scientific data. The absence of detailed information on its synthesis, physical and chemical properties, and biological activity presents a clear knowledge gap.

For researchers and drug development professionals, this compound represents an underexplored area of chemical space. Future research efforts could focus on:

- Development and publication of a robust synthetic protocol.
- Thorough characterization of its physicochemical properties and spectroscopic data.
- Screening for biological activity across various therapeutic areas.

Such studies would be invaluable in determining the potential utility of **2,3-Dichloro-6-fluorobenzoic acid** as a novel building block in medicinal chemistry and materials science. Until such data becomes available, its use in research and development will be based on the speculative potential inferred from structurally related compounds.

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